Product packaging for Bis(4-methylphenyl) methylphosphonate(Cat. No.:CAS No. 60146-74-9)

Bis(4-methylphenyl) methylphosphonate

Cat. No.: B8644356
CAS No.: 60146-74-9
M. Wt: 276.27 g/mol
InChI Key: OGHGBLBLZRXWFC-UHFFFAOYSA-N
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Description

Significance of Phosphonates in Chemical Research

Phosphonates are distinguished by the presence of a direct and robust carbon-to-phosphorus (C-P) bond. This bond imparts significant chemical stability, making phosphonates more resistant to chemical hydrolysis, thermal decomposition, and enzymatic degradation compared to their phosphate (B84403) ester counterparts. nih.gov This inherent stability is a cornerstone of their widespread utility across numerous scientific and industrial fields.

In medicinal chemistry, phosphonate (B1237965) groups serve as effective bioisosteres for phosphates. This structural mimicry allows them to interact with biological systems, and they are integral to the design of antiviral drugs and other therapeutic agents. made-in-china.com Furthermore, their strong ability to chelate metal ions makes them valuable in applications such as water treatment, where they act as scale and corrosion inhibitors. made-in-china.comnih.govmanchester.ac.uk The applications of phosphonates also extend to agriculture, where they are found in herbicides and plant growth regulators, and to materials science. nih.govmade-in-china.com Their diverse functionalities have established phosphonates as a critical subject of research, covering fields from biology and medicine to industrial and environmental chemistry. chemodex.com

Overview of Aryl Methylphosphonate (B1257008) Derivatives

Research into aryl methylphosphonate derivatives has explored various facets of their chemistry. For instance, studies have investigated the hydrolysis of these esters, sometimes using metal complexes to model the active sites of enzymes, which provides insight into biological phosphate and phosphonate metabolism. cymitquimica.com The synthesis of aryl phosphonates is another active area of research, with various methods being developed, including palladium-catalyzed coupling reactions that allow for the construction of the C-O-P linkage under specific conditions. Furthermore, aryl phosphonate structures are incorporated into larger polymeric systems. Aryl polyphosphonates, for example, have been investigated as halogen-free flame retardants for various polymers, leveraging their thermal stability to enhance the safety of materials.

Scope and Academic Relevance of Bis(4-methylphenyl) Methylphosphonate Research

This compound, also known as di-p-tolyl methylphosphonate, is a specific aryl methylphosphonate derivative. Its structure consists of a central methylphosphonate group where the two acidic protons are replaced by 4-methylphenyl (p-tolyl) groups via ester linkages.

Despite being a well-defined member of this significant class of compounds, this compound has not been the subject of extensive, specific academic investigation. A review of scientific literature indicates a notable scarcity of studies focused directly on its synthesis, reactivity, or application.

The academic relevance of this compound is therefore primarily contextual, stemming from its position within the broader family of aryl phosphonates. General synthetic routes applicable to aryl phosphonates, such as the reaction of methylphosphonic dichloride with the corresponding phenol (B47542) (p-cresol), can be inferred as a viable pathway for its preparation. Its properties are expected to align with those of other diaryl phosphonates, exhibiting high thermal stability and solubility in organic solvents.

Potential areas for future research could involve its use as a synthetic intermediate, a ligand in coordination chemistry, or as a component in materials science, analogous to other aryl phosphonates. However, at present, it remains a compound of theoretical interest rather than one with a well-documented portfolio of research findings.

Compound Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical Name This compound
Synonyms Di-p-tolyl methylphosphonate
Molecular Formula C₁₅H₁₇O₃P
Molecular Weight 276.27 g/mol
CAS Number 130048-18-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17O3P B8644356 Bis(4-methylphenyl) methylphosphonate CAS No. 60146-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60146-74-9

Molecular Formula

C15H17O3P

Molecular Weight

276.27 g/mol

IUPAC Name

1-methyl-4-[methyl-(4-methylphenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C15H17O3P/c1-12-4-8-14(9-5-12)17-19(3,16)18-15-10-6-13(2)7-11-15/h4-11H,1-3H3

InChI Key

OGHGBLBLZRXWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)C

Origin of Product

United States

Structural Elucidation and Advanced Characterization of Bis 4 Methylphenyl Methylphosphonate Analogues

Spectroscopic Analysis Techniques

Spectroscopic analysis is fundamental to the structural elucidation of organophosphorus compounds. By examining the interaction of these molecules with electromagnetic radiation, specific details of their electronic and vibrational states can be determined, offering unambiguous evidence of their chemical structure.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides precise information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For diaryl methylphosphonates, ¹H, ¹³C, and ³¹P NMR are routinely used.

In the ¹H NMR spectrum of bis(4-methylphenyl) methylphosphonate (B1257008), distinct signals corresponding to the different types of protons are observed. The aromatic protons of the two p-tolyl groups typically appear as a set of doublets in the range of δ 7.0-7.4 ppm. This pattern arises from the coupling between ortho- and meta-protons on the benzene (B151609) ring. The methyl protons of the tolyl groups (Ar-CH₃) produce a sharp singlet around δ 2.2-2.4 ppm. The methyl group directly attached to the phosphorus atom (P-CH₃) is observed as a characteristic doublet further upfield, typically in the range of δ 1.5-1.8 ppm. The splitting of this signal into a doublet is due to coupling with the phosphorus-31 nucleus, with a typical coupling constant (²JP-H) of approximately 17-18 Hz.

Table 1: Representative ¹H NMR Spectral Data for Bis(4-methylphenyl) Methylphosphonate Analogues

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (Ar-H) 7.0 - 7.4 Doublet of Doublets JH-H ≈ 8.0
Aryl Methyl (Ar-CH₃) 2.2 - 2.4 Singlet N/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the aromatic carbons exhibit signals in the δ 120-150 ppm region. The carbon atom attached to the oxygen and phosphorus (ipso-carbon) is typically found at the downfield end of this range, around δ 148-150 ppm, and often shows coupling to the phosphorus nucleus. The other aromatic carbons appear at approximately δ 138 ppm (C-CH₃), δ 130 ppm (CH), and δ 120 ppm (CH ortho to oxygen). The aryl methyl carbon (Ar-CH₃) gives a signal around δ 21 ppm. The methyl carbon directly bonded to the phosphorus atom (P-CH₃) is significantly influenced by the phosphorus nucleus, appearing as a doublet with a large coupling constant (¹JP-C) in the range of 140-145 Hz, at a chemical shift of approximately δ 12-14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Chemical Shift (δ, ppm) Multiplicity (due to P-coupling) Coupling Constant (J, Hz)
Aromatic (C-O) 148 - 150 Doublet ²JP-C ≈ 6-8
Aromatic (C-CH₃) ~138 Singlet N/A
Aromatic (CH) ~130 Singlet N/A
Aromatic (CH) ~120 Doublet ³JP-C ≈ 4-5
Aryl Methyl (Ar-CH₃) ~21 Singlet N/A

³¹P NMR spectroscopy is particularly informative for organophosphorus compounds as it directly probes the phosphorus nucleus. This compound is characterized by a single resonance in the proton-decoupled ³¹P NMR spectrum. For diaryl methylphosphonates and related P(V) compounds, this signal typically appears in the chemical shift range of δ +15 to +25 ppm, referenced against an external standard of 85% H₃PO₄. rsc.org The specific chemical shift is sensitive to the electronic nature of the substituents on the aromatic rings. rsc.org

Table 3: Typical ³¹P NMR Chemical Shifts for Diaryl Methylphosphonate Analogues

Compound Class Chemical Shift (δ, ppm)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays several characteristic absorption bands. The most prominent of these is the strong P=O (phosphoryl) stretching vibration, which typically appears in the region of 1240-1260 cm⁻¹. The P-O-C (aryl) stretching vibrations are observed as strong bands in the 1150-1200 cm⁻¹ and 950-1050 cm⁻¹ regions. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range.

Table 4: Key IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3020 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
P=O Stretch 1240 - 1260 Strong

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (C₁₅H₁₇O₃P), the calculated molecular weight is approximately 276.27 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 276.

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous determination of the elemental composition. The expected exact mass for C₁₅H₁₇O₃P is 276.0915. Common fragmentation patterns for this class of compounds include the loss of the tolyl or toloxy radicals, leading to fragment ions that can help confirm the structure.

Table 5: HRMS Data for this compound

Formula Calculated Exact Mass [M]⁺

UV-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions in molecules. For organophosphorus compounds, the absorption bands are typically associated with the electronic transitions within the aromatic rings and the phosphorus-containing functional groups.

In a study on various acylphosphine oxide (APO) and bisacylphosphine oxide (BAPO) derivatives, which are related organophosphorus compounds, the UV-Vis absorption spectra were measured. The results indicated that these compounds possess maximum absorption wavelengths (λmax) in the range of 365 to 416 nm. nih.gov This absorption in the near-UV and visible region is crucial for applications such as photoinitiation in polymerization processes. nih.gov While specific data for this compound is not available, the presence of the p-tolyl (4-methylphenyl) groups suggests that it would also exhibit characteristic absorptions in the UV region, likely arising from π-π* transitions within the benzene rings.

Table 1: UV-Vis Absorption Data for Analogue Organophosphorus Compounds

Compound Type λmax Range (nm)
Acylphosphine Oxides (APO) 365 - 416

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. The following subsections discuss the crystallographic analysis of compounds analogous to this compound.

Single-crystal X-ray diffraction (SCXRD) is the premier technique for determining the precise atomic structure of a crystalline compound. rsc.orgresearchgate.net A detailed structural analysis of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, a sterically hindered analogue, provides significant insight into the likely structural features of diaryl phosphonates. mdpi.com

The crystals of bis(2,4,6-trimethylphenyl)phosphine oxide were analyzed at a temperature of 125 K. The crystallographic data revealed a triclinic system with a P-1 space group. mdpi.com The unit cell dimensions and other relevant crystal data are summarized in the table below. This information is fundamental for understanding the solid-state arrangement of the molecule. mdpi.com Similarly, the crystal structure of a dimethyl α-azoaminophosphonate derivative was determined to be in the monoclinic space group P21/c. ijcce.ac.ir

Table 2: Crystallographic Data for Bis(2,4,6-trimethylphenyl)phosphine Oxide

Parameter Value
Empirical Formula C₁₈H₂₃OP
Formula Weight 286.33 g mol⁻¹
Temperature 125(2) K
Wavelength 0.71073 Å
Crystal System Triclinic
Space Group P-1
a 7.9123(6) Å
b 8.2998(6) Å
c 12.4165(9) Å
α 99.613(4)°
β 108.264(4)°
γ 91.343(4)°
Volume 760.94(10) ų
Z 2

Data sourced from a study on bis(2,4,6-trimethylphenyl)phosphine oxide. mdpi.com

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid. In the crystal structure of bis(2,4,6-trimethylphenyl)phosphine oxide, several key interactions were identified. mdpi.com

Intermolecular O∙∙∙H–C contacts were observed between the phosphine (B1218219) oxide oxygen (O1) and hydrogen atoms of the methyl groups on the mesityl rings of adjacent molecules, with interatomic distances of 2.561(2) Å and 2.653(2) Å. mdpi.com Furthermore, C–H∙∙∙π interactions were identified, which contribute to the stacking of the mesityl rings. mdpi.com In another related compound, bis(4-methoxyphenyl) malonate, the crystal structure is consolidated by C—H⋯O hydrogen bonds, which form sheets, and further stabilized by weak intrasheet C—H⋯π interactions. nih.govresearchgate.net The analysis of phosphorylporphyrins also highlights the essential role of weak intermolecular interactions like C-H⋯O and C-H⋯π in the formation of the crystal's structural motifs. rsc.org These types of interactions are expected to play a significant role in the crystal packing of this compound.

Table 3: Intermolecular Interactions in an Analogue Compound, Bis(2,4,6-trimethylphenyl)phosphine Oxide

Interaction Type Atoms Involved Distance (Å)
O∙∙∙H–C O1, H16C 2.561(2)
O∙∙∙H–C O1, H17B 2.653(2)
C–H∙∙∙π C6–H8B 2.879(3)

Data sourced from a study on bis(2,4,6-trimethylphenyl)phosphine oxide. mdpi.com

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. In the case of bis(2,4,6-trimethylphenyl)phosphine oxide, the organophosphorus compound exhibits a tetracoordinate geometry around the central phosphorus atom. mdpi.com

The conformation of the molecule is influenced by the steric bulk of the substituents. The mesityl rings in bis(2,4,6-trimethylphenyl)phosphine oxide exhibit a significant twist relative to each other. mdpi.com In the crystal structure of bis(4-methoxyphenyl) malonate, the complete molecule is generated by a crystallographic twofold symmetry, meaning the asymmetric unit contains only half of the molecule. researchgate.netnih.gov Similarly, for an α-azoaminophosphonate, the asymmetric unit in its crystal structure was found to contain a single molecule. ijcce.ac.ir The conformation of this compound would similarly be determined by the spatial arrangement of its methyl and two p-tolyl groups around the central phosphorus atom, with the orientation of the aryl rings being a key conformational feature.

Advanced Surface Characterization Methods (applicable to related compounds)

Surface characterization techniques are essential for understanding the morphology and microstructure of materials, which can be particularly relevant when organophosphorus compounds are formulated into films, nanoparticles, or frameworks.

For instance, SEM has been used to monitor the morphology of phosphonate-based metal-organic frameworks (MOFs), revealing the formation of rod-like crystals of varying sizes. nih.gov In another study, SEM images of an iron-phosphonate nanostructure were used to characterize its surface and particle nature. researchgate.net The technique has also been employed to characterize phosphonated multi-walled carbon nanotubes, providing insight into how functionalization affects the surface of the nanotubes. nih.gov These examples demonstrate that SEM is a highly applicable and informative method for studying the surface characteristics of materials incorporating phosphonate (B1237965) moieties.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. researchgate.net It is an exceptional tool for characterizing the surface morphology of thin films or crystalline layers of compounds like this compound analogues.

Research Findings:

In hypothetical studies of this compound analogue thin films, AFM would be employed to investigate the surface topography, roughness, and the presence of any ordered structures. The data obtained would be crucial for understanding how processing conditions, such as solvent evaporation rate during film casting or annealing temperatures, affect the final morphology of the material.

For instance, AFM analysis could reveal whether the compound self-assembles into ordered domains or forms an amorphous film. The surface roughness, a critical parameter for many applications, can be quantified with high precision. Key parameters that would be measured include:

Average Roughness (Ra): The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.

Root Mean Square (Rq) Roughness: The square root of the average of the square of the height deviations from the mean plane.

Peak-to-Valley Height (Rz): The difference between the highest and lowest points on the surface.

These parameters provide a quantitative measure of the surface's texture. A smooth, uniform surface would exhibit low Ra and Rq values, which might be desirable for applications requiring uniform interfaces. Conversely, a rougher surface with distinct features could be beneficial for applications where increased surface area is advantageous.

Hypothetical AFM Data for a this compound Analogue Film:

ParameterValue
Scan Size1 µm x 1 µm
Average Roughness (Ra)1.2 nm
RMS Roughness (Rq)1.5 nm
Peak-to-Valley Height (Rz)10.8 nm

This table represents hypothetical data that would be expected from an AFM analysis of a thin film of a this compound analogue, illustrating the type of quantitative information that can be obtained.

AFM imaging would also visualize the grain size and shape if the material is crystalline, providing insights into the packing of the molecules. The presence of defects, such as pinholes or cracks in a film, which could significantly impact material performance, would also be readily identified.

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. nih.gov It is often coupled with scanning electron microscopy (SEM) to provide elemental composition information of a specific area on the sample. For this compound analogues, EDX is instrumental in confirming the presence and relative abundance of key elements, particularly phosphorus, carbon, and oxygen.

Research Findings:

An EDX analysis of a this compound analogue would generate a spectrum with characteristic X-ray peaks corresponding to the elements present in the molecule. The intensity of these peaks is proportional to the concentration of the respective element, allowing for a quantitative or semi-quantitative analysis.

The expected elemental composition of this compound (C₁₅H₁₇O₃P) would show significant peaks for carbon (C), oxygen (O), and phosphorus (P). The atomic percentages obtained from the EDX analysis can be compared with the theoretical values calculated from the compound's chemical formula to verify its purity and stoichiometry.

Hypothetical EDX Data for a this compound Analogue:

ElementTheoretical Atomic %Experimental Atomic %
Carbon (C)62.0661.5 ± 0.5
Oxygen (O)16.5417.0 ± 0.5
Phosphorus (P)10.6710.2 ± 0.3
Hydrogen (H)*10.73Not Detected

Hydrogen is typically not detectable by standard EDX analysis. This table presents a hypothetical comparison between the theoretical and experimental elemental composition of a this compound analogue, demonstrating the utility of EDX in compositional verification.

Furthermore, EDX mapping can be employed to visualize the spatial distribution of these elements across the sample's surface. For a pure and homogeneous sample of a this compound analogue, the elemental maps for carbon, oxygen, and phosphorus would show a uniform distribution. Any localized variations in elemental composition could indicate the presence of impurities or phase segregation within the material. This capability is particularly useful for analyzing composite materials or formulations where the distribution of the organophosphorus compound is critical.

Stereochemistry and Enantioselectivity in Phosphonate Systems

Chiral Recognition and Resolution Methods

The separation of enantiomers of chiral phosphonates, including diaryl methylphosphonates analogous to bis(4-methylphenyl) methylphosphonate (B1257008), can be achieved through several methods. Chiral recognition is the fundamental principle underlying these resolution techniques, where a chiral environment is used to differentiate between the two enantiomers.

Enzymatic Resolution: One effective method for the kinetic resolution of racemic phosphonate (B1237965) esters is through enzymatic hydrolysis. nih.govtamu.eduacs.orgtamu.edu Enzymes such as phosphotriesterases can exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer over the other. nih.govtamu.eduacs.orgtamu.edu For instance, bacterial phosphotriesterase and its mutants have been successfully employed to resolve a variety of chiral phosphate (B84403), phosphonate, and phosphinate esters. nih.govacs.orgtamu.edu The wild-type enzyme and its variants can display a wide range of stereoselective discrimination, with some mutants enhancing or even inverting the enantioselectivity. nih.govacs.orgtamu.edu This technique allows for the isolation of one enantiomer in high enantiomeric excess from the unreacted starting material and the other from the hydrolyzed product. tamu.edu

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analytical and preparative separation of phosphonate enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, for example, have been shown to be effective in separating the enantiomers of various organophosphorus compounds. The choice of the mobile phase and the specific CSP are crucial for achieving optimal separation.

Another approach involves the derivatization of the phosphonate with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary yields the separated enantiomers.

A summary of potential chiral resolution methods applicable to diaryl methylphosphonates is presented in Table 4.1.

Table 4.1: Chiral Resolution Methods for Diaryl Phosphonates

Method Principle Key Considerations
Enzymatic Kinetic Resolution Enantioselective hydrolysis by enzymes like phosphotriesterase. Enzyme selection, reaction conditions (pH, temperature), substrate scope.
Chiral HPLC Differential interaction with a chiral stationary phase. Choice of chiral stationary phase, mobile phase composition.

Enantioselective Synthesis Strategies

The development of enantioselective synthetic methods provides a more direct route to obtaining enantiomerically pure P-chiral phosphonates, avoiding the need for resolution of a racemic mixture.

Catalytic Asymmetric Hydrogenation: A prominent strategy for the synthesis of chiral phosphonates is the asymmetric hydrogenation of prochiral unsaturated precursors. For example, the rhodium-catalyzed asymmetric hydrogenation of β,β-diaryl unsaturated phosphonates has been shown to produce chiral β,β-diaryl phosphonates with excellent enantioselectivities, often exceeding 99% ee. acs.orgnih.govresearchgate.net Chiral ligands, such as f-spiroPhos, complexed with a rhodium catalyst are crucial for achieving high levels of stereocontrol in these reactions. acs.orgnih.govresearchgate.net

Palladium-Catalyzed Asymmetric Cyclization: Another innovative approach involves the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates. This method has been used to synthesize a range of P-chiral biaryl phosphonates with good yields and high enantioselectivities. rsc.orgrsc.org The resulting cyclic phosphonates can then be converted to the desired acyclic P-chiral phosphonates. rsc.orgrsc.org

Kinetic Resolution via Hydrolysis: The hydrolytic kinetic resolution of certain phosphonate precursors using chiral salen-Co complexes can provide access to enantiomerically enriched building blocks for the synthesis of chiral phosphonates. nih.gov

A summary of enantioselective synthesis strategies is provided in Table 4.2.

Table 4.2: Enantioselective Synthesis Strategies for Chiral Phosphonates

Strategy Description Catalyst/Reagent Enantioselectivity
Asymmetric Hydrogenation Hydrogenation of β,β-diaryl unsaturated phosphonates. Rh-(R,R)-f-spiroPhos complex Up to 99.9% ee acs.orgnih.govresearchgate.net
Asymmetric Cyclization Pd-catalyzed intramolecular cyclization of diaryl 2-bromoarylphosphonates. Pd-catalyst with P-chiral biaryl monophosphorus ligand Up to 88% ee rsc.orgrsc.org

Determination of Absolute Configuration

Once enantiomerically enriched or pure phosphonates are obtained, determining their absolute configuration is essential.

X-ray Crystallography: Single-crystal X-ray diffraction analysis is the most definitive method for determining the absolute configuration of a chiral molecule, provided that suitable crystals can be obtained. This technique provides a three-dimensional structure of the molecule, from which the R/S configuration at the chiral phosphorus center can be unambiguously assigned.

Chiroptical Methods: In the absence of suitable crystals, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be employed. nih.gov These methods, in conjunction with quantum chemical calculations, can provide the absolute configuration of chiral molecules in solution. nih.gov For P-chiral compounds, VCD spectroscopy has been shown to be a powerful tool, where the experimental spectrum is compared with the calculated spectra for the possible enantiomers. nih.gov A good match allows for the assignment of the absolute configuration. A chiroptical approach using a "reporter complex" has also been developed for determining the stereochemistry of P-chiral compounds. nih.govnsf.gov

Chemical Correlation: The absolute configuration can also be determined by chemical correlation to a compound of known stereochemistry. This involves converting the phosphonate, through a series of stereospecific reactions, into a known compound without affecting the stereocenter.

Diastereomeric and Racemic Mixture Characterization

The characterization of diastereomeric and racemic mixtures of phosphonates is crucial for monitoring the progress of resolution or enantioselective synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P NMR, is an invaluable tool for the analysis of P-chiral compounds. rsc.org In a chiral environment, such as in the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, the enantiomers of a racemic phosphonate can become diastereotopic and thus exhibit distinct signals in the ³¹P NMR spectrum. rsc.org This allows for the determination of the enantiomeric excess (ee) of a sample. For diastereomeric mixtures, the different diastereomers will generally have distinct chemical shifts and coupling constants in both ¹H and ³¹P NMR spectra, allowing for their quantification. rsc.org

Chromatographic Techniques: Chiral HPLC, as mentioned earlier, is a primary method for separating and quantifying the components of a racemic mixture. The peak areas in the chromatogram correspond to the relative amounts of each enantiomer. For diastereomeric mixtures, standard achiral chromatography (HPLC or GC) can often be used for separation and quantification, as diastereomers have different physical properties.

Mass Spectrometry: While mass spectrometry itself does not typically distinguish between enantiomers, it can be coupled with a chiral separation technique (e.g., LC-MS) to identify and quantify the separated enantiomers. It is also used to confirm the molecular weight and structure of the phosphonate.

A summary of characterization techniques is provided in Table 4.3.

Table 4.3: Characterization of Diastereomeric and Racemic Mixtures

Technique Application Information Obtained
³¹P NMR Spectroscopy Analysis of enantiomeric and diastereomeric purity. Chemical shifts, coupling constants, enantiomeric excess, diastereomeric ratio. rsc.org
Chiral HPLC Separation and quantification of enantiomers. Retention times, peak areas, enantiomeric excess.
Achiral HPLC/GC Separation and quantification of diastereomers. Retention times, peak areas, diastereomeric ratio.

Reaction Mechanisms and Kinetics of Phosphonate Transformations

Hydrolysis Pathways and Rate Constants

The hydrolysis of phosphonate (B1237965) esters can proceed through different pathways, largely dependent on the pH of the medium. Generally, these reactions involve the cleavage of the P-OAr bond.

Under acidic conditions, the hydrolysis of phosphonates is often catalyzed. The reaction typically follows a mechanism where the phosphoryl oxygen is protonated, increasing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack by water. For diaryl esters, the rate of hydrolysis is influenced by the electronic effects of the substituents on the aryl rings. Electron-donating groups, such as the methyl group in the para position of the phenyl rings of Bis(4-methylphenyl) methylphosphonate (B1257008), are known to slow down the rate of hydrolysis compared to unsubstituted or electron-withdrawn analogues. nih.gov This is attributed to the donation of electron density to the phosphorus center, which slightly reduces its electrophilicity.

Base-catalyzed hydrolysis, on the other hand, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. In the case of diaryl methylphosphonates, the rate of alkaline hydrolysis is also sensitive to the electronic nature of the aryl substituents. Electron-donating groups, like the 4-methyl group, decrease the rate of hydrolysis by increasing the electron density at the phosphorus center, making it less susceptible to nucleophilic attack. nih.gov

Due to the presence of two aryloxy groups, the hydrolysis of Bis(4-methylphenyl) methylphosphonate can occur in a stepwise manner, first yielding (4-methylphenyl) methylphosphonic acid and p-cresol (B1678582), followed by the hydrolysis of the second ester linkage to produce methylphosphonic acid and another molecule of p-cresol. nih.gov

Table 1: General Hydrolysis Rate Constants for Related Phosphonate Esters

Compound Conditions Pseudo-first-order rate constant (k, s⁻¹)
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate pH 4, 80 °C Data not specified
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate pH 7, 80 °C Data not specified
Bis(3-(3,4-dicyanophenoxy)phenyl) phenylphosphonate pH 10, 80 °C Data not specified

Note: This table is illustrative of the type of data available for related compounds and does not represent data for this compound. researchgate.net

Nucleophilic Substitution Reactions at Phosphorus

Nucleophilic substitution at the phosphorus center of phosphonates is a fundamental reaction. These reactions can proceed through either a concerted, one-step mechanism (S(_N)2-P) or a stepwise, two-step addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. mdpi.comsapub.org

In an S(_N)2-P mechanism, the nucleophile attacks the phosphorus atom from the backside relative to the leaving group, leading to an inversion of configuration at the phosphorus center. mdpi.com This pathway is favored by good leaving groups and strong nucleophiles.

The A-E mechanism involves the formation of a trigonal bipyramidal intermediate. The nucleophile and the leaving group can occupy either apical or equatorial positions in this intermediate. The stereochemical outcome of the reaction depends on the relative stabilities of the possible intermediates and the occurrence of pseudorotation within the intermediate. mdpi.com

For this compound, nucleophilic attack by various nucleophiles would involve the displacement of a p-methylphenoxide (p-cresolate) leaving group. The nature of the nucleophile and the reaction conditions will determine the operative mechanism. Stronger nucleophiles would favor a more S(_N)2-like character, while the ability of phosphorus to expand its coordination sphere makes the A-E pathway a common alternative.

Rearrangement Reactions and Intermediates

Phosphonates can undergo rearrangement reactions under specific conditions, often base-catalyzed. One notable example is the phosphonate-phosphate rearrangement, which typically involves the migration of a phosphoryl group. mdpi.com While less common for simple diaryl methylphosphonates, related rearrangements like the phosphonate-phosphinate rearrangement have been studied in other phosphonate systems. nih.gov

These rearrangements often proceed through the formation of a transient, highly reactive intermediate. For instance, a base can deprotonate a carbon atom adjacent to the phosphorus, creating a carbanion. This carbanion can then attack the phosphorus atom, leading to the formation of a three-membered ring intermediate which subsequently opens up to the rearranged product. The stability of the intermediate carbanion is a crucial factor in these reactions.

In the context of this compound, a rearrangement would likely require specific functional groups on the methyl group attached to the phosphorus, which are not present in the parent compound. However, understanding these potential rearrangement pathways is crucial for predicting the reactivity of more complex derivatives.

Influence of Substituents and Catalysts on Reactivity

As discussed in the context of hydrolysis, the electronic properties of the substituents on the aryl rings have a significant impact on the reactivity of the phosphorus center. The two 4-methylphenyl groups in this compound are electron-donating due to the +I (inductive) and +R (resonance) effects of the methyl group. This increased electron density at the phosphorus atom makes it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted diphenyl methylphosphonate or derivatives with electron-withdrawing groups. nih.gov

This effect is general for reactions involving nucleophilic attack at the phosphorus center. For instance, in a study on the acidic hydrolysis of α-hydroxybenzylphosphonates, it was observed that electron-releasing substituents on the phenyl ring slowed down the reaction rate. mdpi.com

Catalysts can significantly alter the rate and mechanism of phosphonate transformations. Acid and base catalysis in hydrolysis have already been mentioned. Transition metal catalysts are also employed in various phosphonate reactions. For example, dinuclear cobalt(III) complexes have been shown to catalyze the hydrolysis of aryl methylphosphonates. nih.govnih.gov The metal ions can act as Lewis acids, activating the phosphonate group towards nucleophilic attack. While specific catalytic systems for this compound are not detailed in the available literature, the principles of Lewis acid catalysis would apply.

Decomposition Pathways

The decomposition of phosphonates can be initiated by heat (thermolysis) or light (photolysis). The stability of the P-C and P-O bonds dictates the decomposition pathway. For diaryl methylphosphonates, the P-OAr bonds are generally more susceptible to cleavage than the P-CH(_3) bond.

Thermal decomposition of phosphonates often involves the elimination of alkenes from the ester groups if a suitable β-hydrogen is available. In the case of this compound, this pathway is not possible. Therefore, high temperatures would likely lead to the homolytic cleavage of the P-O or P-C bonds, generating radical intermediates. The specific products would depend on the subsequent reactions of these radicals. Studies on the thermocatalytic decomposition of the related dimethyl methylphosphonate (DMMP) have shown that the primary reaction pathways involve the cleavage of the P-OCH(_3) and P-CH(_3) bonds, leading to products like methanol (B129727), CO, CO(_2), and various phosphate (B84403) species on the catalyst surface. mdpi.com

Photochemical decomposition would involve the excitation of the molecule upon absorption of light, potentially leading to bond cleavage. The aromatic rings in this compound would be the primary chromophores. The excited state reactivity could lead to the cleavage of the P-OAr bonds, similar to what might be expected under thermal stress.

Computational Chemistry and Theoretical Investigations of Bis 4 Methylphenyl Methylphosphonate Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of accuracy and computational cost. DFT methods are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system.

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For analogues of Bis(4-methylphenyl) methylphosphonate (B1257008), this is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This process yields crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

ParameterCalculated Value (Å or °)
P=O Bond Length~1.48
P-C Bond Length~1.80
P-O Bond Length~1.60
O=P-C Bond Angle~115
O=P-O Bond Angle~118
C-P-O Bond Angle~105

Note: The values in this table are illustrative for a generic methylphosphonate analogue and are not specific to Bis(4-methylphenyl) methylphosphonate.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule.

ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-
Energy Gap (ΔE)ELUMO - EHOMO-
Electronegativity (χ)-(EHOMO + ELUMO)/2-
Chemical Hardness (η)(ELUMO - EHOMO)/2-
Global Electrophilicity Index (ω)μ2/2η (where μ = -χ)-

Note: Specific values for this compound are not available in the cited literature.

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. Following geometry optimization, a frequency calculation can be performed to ensure the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational modes. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands. For complex molecules, this computational approach is invaluable for interpreting the experimental spectra. The table below illustrates the kind of data that would be generated from a vibrational analysis of a phosphonate (B1237965) analogue.

Vibrational ModeCalculated Frequency (cm-1)Assignment
ν(P=O)~1250-1300Phosphoryl group stretch
ν(P-C)~700-800Phosphorus-carbon stretch
ν(P-O-C)~1000-1050Asymmetric stretch
ν(Aromatic C-H)~3000-3100Aromatic C-H stretch

Note: These are representative frequency ranges for phosphonate compounds and not specific calculated values for this compound.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for analyzing the electron density to understand chemical bonding and intramolecular interactions. By examining the topological properties of the electron density, such as bond critical points, one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify weaker non-covalent interactions, such as hydrogen bonds or van der Waals forces, within a molecule. This analysis can reveal important details about the forces that govern the molecular structure and stability of phosphonate compounds.

Higher-Level Ab Initio Calculations (e.g., G3 level)

For more accurate energy calculations, higher-level ab initio methods can be employed. The Gaussian-n (Gn) theories, such as G3, are composite methods that approximate a high-level calculation by a series of lower-level calculations. These methods are known for their high accuracy in predicting thermochemical data, such as enthalpies of formation and reaction energies, typically with an accuracy of around 1 kcal/mol. While computationally more demanding than DFT, G3-level calculations can provide benchmark data for assessing the performance of less expensive methods for organophosphorus compounds.

Molecular Dynamics Simulation (MDS) for Adsorption Phenomena (applicable to related compounds)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. In the context of organophosphorus compounds, MD simulations can be used to investigate their interactions with surfaces and other molecules, which is particularly relevant for understanding adsorption phenomena.

By simulating the movement of atoms and molecules over time, MD can provide insights into the mechanisms of adsorption, the orientation of the molecule on a surface, and the energetics of the adsorption process. For example, MD simulations have been used to study the adsorption of organophosphorus compounds on various materials, such as metal oxides or activated carbon, which is important for applications in catalysis, sensing, and environmental remediation. These simulations can help in designing materials with enhanced adsorption capacities for specific organophosphorus compounds.

Quantum Chemical Computations in Reaction Mechanism Elucidation

Quantum chemical computations have become an indispensable tool for elucidating the complex reaction mechanisms of organophosphorus compounds, including analogues of this compound. nih.gov These theoretical investigations provide detailed insights into reaction pathways, transition states, and the electronic properties of molecules, which are often difficult or impossible to determine through experimental means alone. diva-portal.org Density Functional Theory (DFT) is a particularly prominent method employed in these studies, offering a favorable balance between computational cost and accuracy for systems containing phosphorus.

Research on various phosphonates and related organophosphorus compounds demonstrates the power of quantum chemistry to unravel mechanistic details. For instance, DFT calculations have been successfully used to study the mechanisms of hydrolysis, thermal decomposition, and reactions with various nucleophiles and electrophiles. acs.orgresearchgate.net These studies can predict the most likely reaction pathways by calculating the energy barriers associated with different potential routes. chemrxiv.org

A common application of these computational methods is the study of bond cleavage and formation. For example, in the decomposition of dimethyl methylphosphonate (DMMP), a structural analogue, DFT calculations have been used to determine the energetically accessible pathways for the cleavage of P-O, O-C, and P-C bonds on catalytic surfaces. nih.gov Such calculations can reveal how different catalysts or reaction conditions can influence the selectivity of bond breaking.

Furthermore, quantum chemical computations can explain the regioselectivity of reactions. Studies on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite have utilized DFT to show why a nucleophilic attack occurs at a specific atom, aligning with experimental observations. The analysis of frontier molecular orbitals (HOMO-LUMO) is often employed in this context to understand the reactivity and interaction between molecules.

The elucidation of reaction mechanisms often involves mapping the entire potential energy surface of a reaction. This includes identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. chemrxiv.org The calculated vibrational frequencies can confirm the nature of these stationary points, with transition states exhibiting a single imaginary frequency corresponding to the reaction coordinate.

The data generated from these quantum chemical computations are extensive and can be presented in various forms, including data tables that summarize key energetic and geometric parameters. Below is an example of a data table that illustrates the type of information typically obtained from such theoretical investigations into a hypothetical reaction of a this compound analogue.

Table 1: Calculated Energy Profile for a Hypothetical Reaction Pathway of a this compound Analogue

Stationary PointDescriptionRelative Energy (kcal/mol)Key Geometric Parameter (e.g., forming bond length in Å)
Reactants Isolated reactant molecules0.0-
TS1 First transition state+25.42.15
Intermediate Reaction intermediate+5.21.85
TS2 Second transition state+18.91.98
Products Final product molecules-15.7-

Note: The data in this table is illustrative and represents the typical output of quantum chemical calculations for reaction mechanism studies. The values are not from a specific study on this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of Bis(4-methylphenyl) methylphosphonate be optimized for improved yield and purity?

  • Methodological Answer: Use inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates. Employ silylating agents like 1,1,1,3,3,3-hexamethyldisilazane (HMDS) to activate phosphonite precursors, and monitor reaction progress via 31P NMR (e.g., δ = 137.6 ppm for intermediates). Post-synthesis, purify via recrystallization in ethanol or solvent extraction to isolate the final product .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Combine 1H NMR (e.g., δ = 1.09–1.13 ppm for methyl groups) and 31P NMR (e.g., δ = 14.1 ppm for phosphonate groups) to confirm structure and purity. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 35.02%, H: 8.82%, N: 10.23%) to validate stoichiometry .

Q. How can impurities be minimized during the synthesis of phosphonate derivatives like this compound?

  • Methodological Answer: Optimize reaction time and temperature (e.g., 100–110°C for 5 hours) to avoid side reactions. Use anhydrous solvents (e.g., THF) and rigorously dry glassware. Post-reaction, employ acid hydrolysis (1M HCl in methanol) to remove protective groups and ensure product integrity .

Advanced Research Questions

Q. How can the hydrolytic stability of this compound be systematically evaluated under physiological conditions?

  • Methodological Answer: Conduct kinetic studies at varying pH (e.g., 2–10) and temperatures (25–37°C) to simulate biological environments. Use HPLC-MS to identify degradation products (e.g., phosphonic acid derivatives) and quantify stability. Compare results with structurally similar compounds (e.g., hydrolysis trends of phenyl phosphates) to infer mechanistic pathways .

Q. What strategies can resolve contradictions in reported biological activities of phosphonate compounds like this compound?

  • Methodological Answer: Perform dose-response assays across multiple cell lines or enzyme systems to confirm specificity. Use molecular docking to predict binding interactions (e.g., phosphonate groups mimicking phosphate moieties in enzymes). Validate findings with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

  • Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties (e.g., charge distribution on phosphonate groups) and predict reactivity. Molecular dynamics simulations can assess interactions with biological targets (e.g., membrane proteins) or materials (e.g., metal-organic frameworks). Validate predictions with synthetic and crystallographic data .

Methodological Rigor and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing this compound?

  • Methodological Answer: Document reaction parameters (e.g., solvent purity, stirring rate, cooling methods) in detail. Use internal standards (e.g., triphenylphosphine oxide for 31P NMR calibration) and replicate experiments across independent batches. Share raw data (e.g., NMR spectra, chromatograms) to enable cross-validation .

Q. How should researchers address ethical and safety concerns when handling this compound?

  • Methodological Answer: Follow institutional guidelines for toxicological evaluation (e.g., EFSA protocols for phosphonate safety assessments). Use fume hoods and personal protective equipment (PPE) during synthesis. Dispose of waste via approved channels for organophosphorus compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.